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molecular formula C10H16O4 B2900591 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid CAS No. 1056639-33-8

4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid

Cat. No. B2900591
M. Wt: 200.234
InChI Key: CMSGDCCPUJIGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700594B2

Procedure details

N,N-Diisopropylamine (1.18 mL, 8.35 mmol) was added dropwise to a 2M solution of nbuthyllithium (4.188 mL, 8.4 mmol) at −78° C. under nitrogen. After 15 min at this temperature the solution was raised to and held at 0° C. for 15 min prior to re-cooling to −78° C. and treatment with a solution of 4-(methoxycarbonyl)cyclohexanecarboxylic acid (0.62 g, 3.34 mmol) in THF (8 mL). After 30 min., iodomethane (0.31 mL, 5 mmol) was added dropwise and the mixture was allowed to warm to rt over 2 hr. The mixture was cooled to at 0° C., quenched with 2 N HCl (10 mL) then was extracted with EtOAc (2×10 mL), washed with brine (3×15 mL), and dried over anhydrous magnesium sulfate. Concentration of the combined organic extracts afforded a yellow solid. NMR (CDCl3) consistent with crude, desired product.
Quantity
1.18 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[CH3:8][O:9][C:10]([CH:12]1[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14][CH2:13]1)=[O:11].IC>C1COCC1>[CH3:8][O:9][C:10]([C:12]1([CH3:1])[CH2:17][CH2:16][CH:15]([C:18]([OH:20])=[O:19])[CH2:14][CH2:13]1)=[O:11]

Inputs

Step One
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
COC(=O)C1CCC(CC1)C(=O)O
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 15 min at this temperature the solution was raised to and
Duration
15 min
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 2 N HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
then was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
washed with brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the combined organic extracts afforded a yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1(CCC(CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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